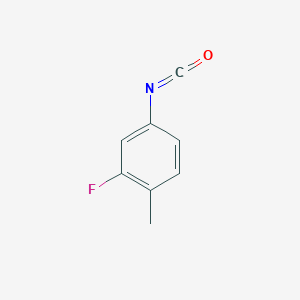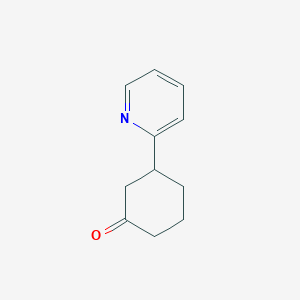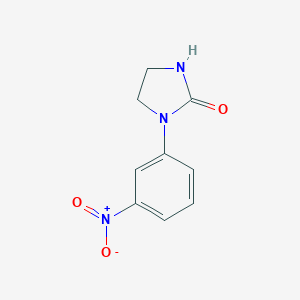
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one, also known as DPO, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DPO is a cyclic urea derivative, and its molecular formula is C11H10N2O2. In
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Effets Biochimiques Et Physiologiques
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has also been shown to reduce the production of inflammatory cytokines, which are involved in the immune response. In animal studies, 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been shown to improve cognitive function and memory in mice with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one is its versatility as a reagent for organic synthesis. 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one can be used to construct a wide range of complex organic molecules, making it a valuable tool for synthetic chemists. However, one limitation of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one. One area of interest is the development of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one-based materials with unique properties, such as high thermal stability or conductivity. Another area of interest is the development of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one-based drugs for the treatment of neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one and its potential applications in various fields.
Conclusion
In conclusion, 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one is a heterocyclic organic compound that has shown great potential in various scientific research applications. Its unique properties and versatile synthesis method make it a valuable tool for synthetic chemists and materials scientists. Further research is needed to fully understand the mechanism of action of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one and its potential applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one involves the reaction of 2,4-dimethylphenyl isocyanate with ethyl oxalate in the presence of a base catalyst. The reaction proceeds through a cyclization process, resulting in the formation of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one. The yield of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been used as a versatile reagent for the construction of complex organic molecules.
Propriétés
Numéro CAS |
105889-19-8 |
|---|---|
Nom du produit |
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one |
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
6,6-dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)9(12-13-10(14)15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) |
Clé InChI |
BBQDYKNGSREDEW-UHFFFAOYSA-N |
SMILES |
CC1(C(=NNC(=O)O1)C2=CC=CC=C2)C |
SMILES canonique |
CC1(C(=NNC(=O)O1)C2=CC=CC=C2)C |
Synonymes |
2H-1,3,4-Oxadiazin-2-one,3,6-dihydro-6,6-dimethyl-5-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



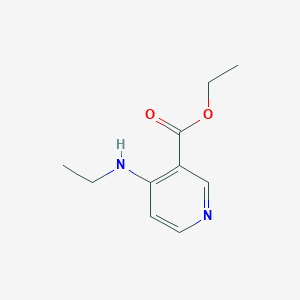
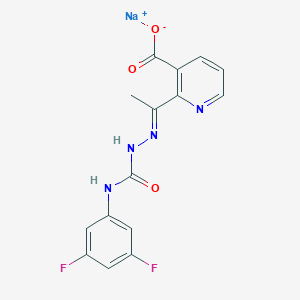
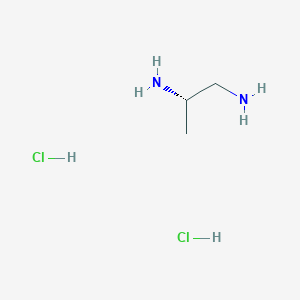
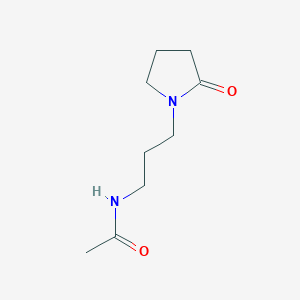
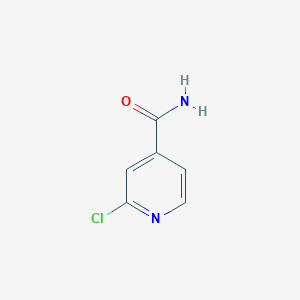
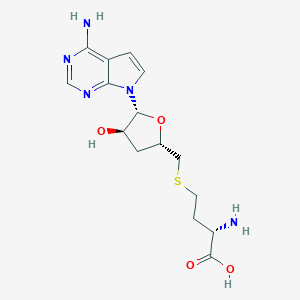
![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)
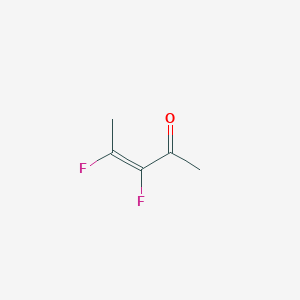
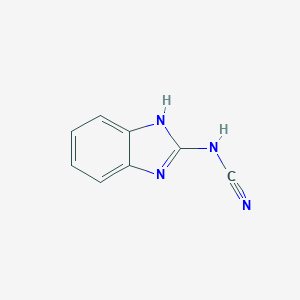
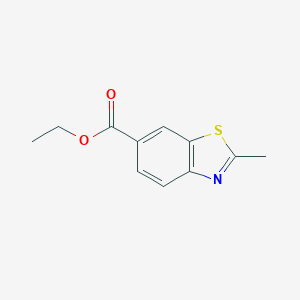
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
